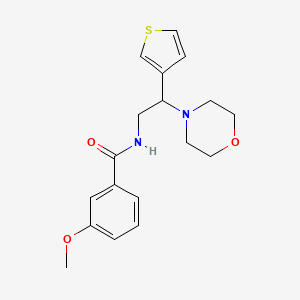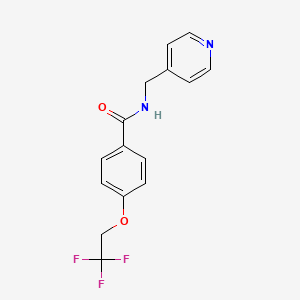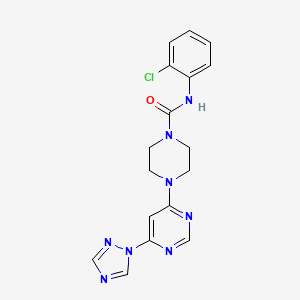![molecular formula C16H20N4O5 B2746568 5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941876-56-8](/img/structure/B2746568.png)
5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds like the one you mentioned often have complex structures and properties. They can be part of various chemical classes, such as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine . One example of a related compound is 5-MeO-DMT, a psychedelic of the tryptamine class .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. For instance, the Suzuki–Miyaura cross-coupling reaction is a common method used in the synthesis of carbon-carbon bonds .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The chemical compound 5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, due to its complex structure, has been a subject of interest in the synthesis of novel heterocyclic compounds. These compounds exhibit a wide range of biological activities, making them significant in medicinal chemistry. For example, derivatives of similar complex pyrimidines have been synthesized with potential as anti-inflammatory and analgesic agents, showcasing the importance of structural analysis and functionalization in drug development (Abu‐Hashem et al., 2020).
Antimicrobial and Insecticidal Activities
The structural features of pyrimidine derivatives contribute significantly to their antimicrobial and insecticidal activities. Research on various pyrimidine derivatives has shown promising results against a range of pathogens and pests. For instance, pyridine derivatives, closely related to the core structure of the compound , have been evaluated for their toxicity against cowpea aphid, showing significant insecticidal activity (Bakhite et al., 2014). This highlights the potential of pyrimidine-based compounds in developing new insecticides and antimicrobial agents.
Photophysical Properties and Sensing Applications
The unique structure of pyrimidine derivatives lends them interesting photophysical properties, making them suitable for applications in sensing and imaging. The study of pyrimidine-phthalimide derivatives, for example, has led to the development of novel colorimetric pH sensors due to their solid-state fluorescence and solvatochromism. These properties are crucial for designing optical sensors and imaging agents, illustrating the broad applicability of pyrimidine derivatives in materials science and chemical sensing (Yan et al., 2017).
Crystal Structure and Material Characterization
The analysis of crystal structures of pyrimidine derivatives provides insights into their molecular interactions and stability, crucial for material design and pharmaceutical applications. For instance, studies on various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have revealed their molecular and crystal structures, demonstrating different hydrogen bonding patterns and stacking interactions. These findings are essential for understanding the physicochemical properties of these compounds, which can be leveraged in the design of new materials and drugs (Trilleras et al., 2009).
Propriétés
IUPAC Name |
5-methoxy-1,6-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-10-8-17-14-12(13(10)24-3)15(22)20(16(23)18(14)2)9-11(21)19-4-6-25-7-5-19/h8H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWNWMHERKTLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2746488.png)
![1-(Azepan-1-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2746490.png)
![3-((4-methoxyphenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2746492.png)

![2-((3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B2746495.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2746496.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea](/img/structure/B2746503.png)



![pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2746507.png)
